molecular formula C9H10BrClN2 B14025689 (S)-3-Amino-3-(3-bromophenyl)propanenitrile hydrochloride

(S)-3-Amino-3-(3-bromophenyl)propanenitrile hydrochloride

Cat. No.: B14025689
M. Wt: 261.54 g/mol
InChI Key: OJONPJUUFAFWLN-FVGYRXGTSA-N
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Description

(S)-3-Amino-3-(3-bromophenyl)propanenitrile hydrochloride is an organic compound with the molecular formula C9H10BrN2·HCl. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It features a bromophenyl group, an amino group, and a nitrile group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(3-bromophenyl)propanenitrile hydrochloride typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, followed by nitration and subsequent reduction to introduce the amino group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

  • Bromination of a phenylpropane derivative.
  • Nitration to introduce the nitrile group.
  • Reduction to convert the nitro group to an amino group.
  • Formation of the hydrochloride salt by reacting with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(3-bromophenyl)propanenitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Palladium catalysts and boron reagents are often employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(S)-3-Amino-3-(3-bromophenyl)propanenitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(3-bromophenyl)propanenitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromophenyl)propanenitrile: Lacks the amino group, making it less versatile in certain reactions.

    3-Amino-3-phenylpropanenitrile: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    3-(4-Bromophenyl)propanenitrile: The bromine atom is in a different position, which can influence its chemical behavior.

Uniqueness

(S)-3-Amino-3-(3-bromophenyl)propanenitrile hydrochloride is unique due to the presence of both the amino and bromophenyl groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C9H10BrClN2

Molecular Weight

261.54 g/mol

IUPAC Name

(3S)-3-amino-3-(3-bromophenyl)propanenitrile;hydrochloride

InChI

InChI=1S/C9H9BrN2.ClH/c10-8-3-1-2-7(6-8)9(12)4-5-11;/h1-3,6,9H,4,12H2;1H/t9-;/m0./s1

InChI Key

OJONPJUUFAFWLN-FVGYRXGTSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@H](CC#N)N.Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CC#N)N.Cl

Origin of Product

United States

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